2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Lipophilicity Drug-likeness Membrane permeability

2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1980086-77-8) is a substituted 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) derivative bearing a 2-methyl-4-nitrophenyl substituent at the 2-position of the saturated ring. With a molecular formula of C₁₇H₁₅NO₃, a molecular weight of 281.31 g/mol, and one asymmetric carbon atom, this compound belongs to a privileged scaffold class in medicinal chemistry that has been explored for 5-lipoxygenase inhibition, NF-κB modulation, and Bcl-2 protein binding.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B12082933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C2CCC3=CC=CC=C3C2=O
InChIInChI=1S/C17H15NO3/c1-11-10-13(18(20)21)7-9-14(11)16-8-6-12-4-2-3-5-15(12)17(16)19/h2-5,7,9-10,16H,6,8H2,1H3
InChIKeyUPFLMJKMHRDKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one: Structural Identity and Procurement Baseline for a Chiral α-Tetralone Building Block


2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1980086-77-8) is a substituted 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) derivative bearing a 2-methyl-4-nitrophenyl substituent at the 2-position of the saturated ring . With a molecular formula of C₁₇H₁₅NO₃, a molecular weight of 281.31 g/mol, and one asymmetric carbon atom, this compound belongs to a privileged scaffold class in medicinal chemistry that has been explored for 5-lipoxygenase inhibition, NF-κB modulation, and Bcl-2 protein binding [1][2]. It is commercially available at ≥98% purity from multiple suppliers including Apollo Scientific, Fluorochem, and Leyan .

Why Close Analogs of 2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one Cannot Serve as Drop-In Replacements


The ortho-methyl substitution on the 4-nitrophenyl ring of this compound creates a unique steric and electronic environment that distinguishes it from its closest commercially available analogs. The 2-(4-nitrophenyl) variant (CAS 1155878-38-8) lacks this methyl group, resulting in a substantially lower computed LogP (~3.51 vs. ~4.41), reduced lipophilicity, and the absence of a chiral center at the 2-position of the tetralone ring . The 5-chloro-2-methyl analog (CAS 1451449-44-7) introduces an additional electron-withdrawing chlorine substituent that further increases LogP to ~4.47 and molecular weight to 315.75 g/mol, altering both pharmacokinetic predictions and reactivity at the nitroarene position . The 3-fluoro-4-nitrophenyl analog (CAS 1451449-29-8) replaces the methyl with a fluorine atom (MW 285.27), changing the electronic character from electron-donating (+I of methyl) to electron-withdrawing (–I of fluoro), which directly impacts the reduction potential of the nitro group and the compound's suitability as a synthetic intermediate for amine-derivatized libraries . These physicochemical differences mean that substituting one analog for another without re-optimization will likely yield divergent results in biological assays or in downstream synthetic transformations.

Quantitative Differentiation Evidence for 2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one vs. Closest Analogs


Lipophilicity (LogP) Increase Driven by Ortho-Methyl Substitution vs. Unsubstituted 4-Nitrophenyl Analog

The target compound exhibits a computed LogP of 4.41 (Fluorochem data) to 3.82 (Leyan data), compared to a LogP of 3.51 for the direct des-methyl analog 2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one, representing a ΔLogP increase of +0.31 to +0.90 units attributable to the single ortho-methyl group . This LogP shift moves the compound into a more favorable lipophilicity range for CNS penetration (LogP 2–5), while the des-methyl analog sits near the lower boundary of this window .

Lipophilicity Drug-likeness Membrane permeability

Chirality and Conformational Constraint: One Asymmetric Center vs. Achiral 4-Nitrophenyl Analog

The target compound contains one asymmetric carbon atom at the 2-position of the tetrahydronaphthalenone ring (Fsp3 = 0.235), rendering it chiral, whereas the des-methyl analog 2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has zero asymmetric centers and is achiral . The ortho-methyl group introduces steric hindrance that restricts rotation about the C2–aryl bond, creating an atropisomeric character not present in the unsubstituted phenyl analog [1].

Chirality Asymmetric synthesis Enantioselective Conformational analysis

Molecular Weight Advantage for Lead-Likeness vs. 5-Chloro-2-methyl Analog

With a molecular weight of 281.31 g/mol, the target compound falls within the favorable lead-like space (MW ≤ 350), whereas the 5-chloro-2-methyl-4-nitrophenyl analog (CAS 1451449-44-7) has a molecular weight of 315.75 g/mol—an increase of 34.44 g/mol (+12.2%) due to chlorine substitution . Despite similar computed LogP values (4.41 vs. 4.47), the added chlorine contributes disproportionately to molecular weight without a commensurate gain in predicted target engagement.

Lead-likeness Fragment-based drug design Molecular weight optimization

Nitroarene Reactivity as a Masked Aniline: Synthetic Versatility vs. Fluoro and Chloro Analogs

The 4-nitro group on the phenyl ring of the target compound can be selectively reduced to a primary aniline (e.g., via Pd/C-catalyzed hydrogenation or SnCl₂), generating a 2-(4-amino-2-methylphenyl)-3,4-dihydronaphthalen-1(2H)-one intermediate suitable for amide coupling, sulfonamide formation, or diazotization chemistry [1]. The 3-fluoro-4-nitrophenyl analog (CAS 1451449-29-8) carries an additional fluorine substituent that alters the electronic character at the nitro group (electron-withdrawing –I effect of fluorine), which can affect both the reduction potential and the nucleophilicity of the resulting aniline . The 5-chloro analog introduces a competing site for nucleophilic aromatic substitution, potentially complicating chemoselective transformations .

Synthetic intermediate Nitro reduction Amine diversification Parallel synthesis

Class-Level Evidence: 3,4-Dihydronaphthalen-1(2H)-one Scaffold with Validated 5-Lipoxygenase Inhibitory Activity

Substituted 3,4-dihydronaphthalenes bearing methyl or amino groups at the R1 position (corresponding to the substitution pattern of the target compound) have been disclosed in patent HK1005179B / US5254731A as specific inhibitors of 5-lipoxygenase, with in vitro IC₅₀ values determined in RBL-1 rat basophilic leukemia cells at compound concentrations ranging from 0.1 μM to 100 μM [1]. Additionally, a structurally related series of 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives demonstrated NF-κB pathway inhibition in BV2 microglia cells, with compound 6m achieving 80.5% inhibition of TNF-α secretion at 10 μM, outperforming the positive control PDTC (58.1% inhibition at 30 μM) [2]. While the specific target compound was not directly tested in these studies, the conserved dihydronaphthalenone core and the presence of the nitroaryl substituent place it within the same pharmacophore class.

5-Lipoxygenase Anti-inflammatory Asthma Scaffold validation

Commercial Procurement: Documented Purity Grade and Supplier Diversity vs. Niche Analogs

The target compound is stocked at ≥98% purity by multiple independent suppliers including Apollo Scientific (UK, £430/100mg), Fluorochem (UK), and Leyan (China), providing procurement redundancy [1]. In contrast, the 3-fluoro-4-nitrophenyl analog (CAS 1451449-29-8) is listed primarily by CymitQuimica on an enquiry-only basis without published pricing or stock status, indicating lower commercial availability . The 6-methoxy-2-(4-nitrophenyl) analog (CAS 1451449-50-5) is reported at 100mg scale by BIOFOUNT with limited supplier diversity .

Chemical procurement Purity specification Supplier qualification Research chemical sourcing

Recommended Application Scenarios for 2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one Based on Differentiated Evidence


Chiral Building Block for Enantioselective Medicinal Chemistry Libraries

The presence of one asymmetric carbon atom at the 2-position of the tetrahydronaphthalenone ring, combined with the steric influence of the ortho-methyl group, makes this compound a valuable chiral scaffold for constructing enantiomerically enriched compound libraries . The nitro group serves as a latent amino functionality, enabling reductive amination, amide coupling, and heterocycle formation after selective reduction, while the chiral center allows for the exploration of stereochemistry-activity relationships that are inaccessible with the achiral des-methyl analog [1].

Lead-Optimization Starting Point for 5-Lipoxygenase or NF-κB Pathway Inhibitor Programs

The 3,4-dihydronaphthalen-1(2H)-one scaffold has demonstrated validated inhibitory activity against 5-lipoxygenase (patent US5254731A) and the NF-κB signaling pathway (Zhang et al., 2020) [2][3]. With a computed LogP of 3.82–4.41 and TPSA of 60.21, the compound occupies drug-like chemical space favorable for oral bioavailability, making it a suitable starting point for hit-to-lead optimization in anti-inflammatory or neuroinflammatory disease programs .

Nitroarene Intermediate for Parallel Synthesis of Aniline-Derived Compound Arrays

The single, well-positioned 4-nitro group on the phenyl ring—uncomplicated by competing halogen substituents—provides a clean synthetic handle for high-yielding nitro-to-amine reduction, enabling efficient diversification into amides, sulfonamides, ureas, and diazonium-derived products [1]. The resulting 4-amino-2-methylphenyl intermediate retains both the chiral center and the dihydronaphthalenone pharmacophore, supporting the rapid generation of focused compound arrays for SAR studies .

Physicochemical Probe for CNS-Penetrant Compound Design

With a LogP of 4.41 and TPSA of 60.21 Ų, the compound falls within the favorable CNS drug space (LogP 2–5, TPSA < 90 Ų) and has a predicted ADMET_BBB_level of 0 (good penetrant) based on computational models validated on structurally related DHN derivatives [3]. This profile supports its use as a physicochemical probe or reference compound in CNS-penetrant drug discovery programs, where the ortho-methyl group differentiates it from the less lipophilic des-methyl analog (LogP 3.51) .

Quote Request

Request a Quote for 2-(2-Methyl-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.